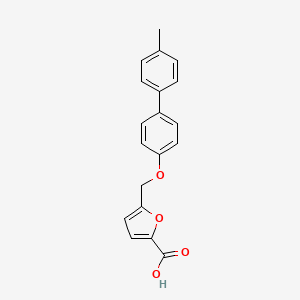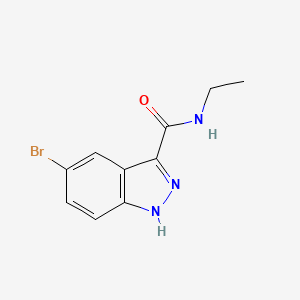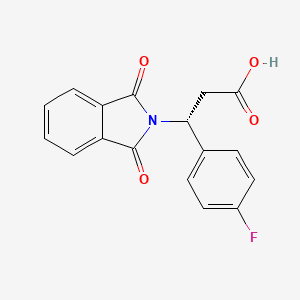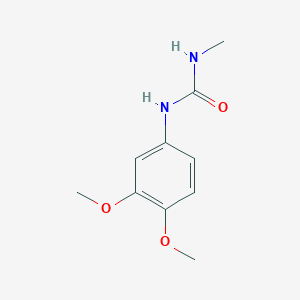
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Descripción general
Descripción
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid, also known as MBFC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MBFC is a furan derivative that is structurally similar to other compounds that have been used in various research studies. Its unique chemical structure makes it a promising candidate for use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in the body. This interaction can lead to changes in cellular processes, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. This compound has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various applications. However, there are also some limitations to its use. For example, the synthesis of this compound is a complex process that requires a high degree of expertise and precision. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain situations.
Direcciones Futuras
There are many potential future directions for research related to 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid. One area of research that is of particular interest is the development of new drugs based on the structure of this compound. Additionally, there is ongoing research related to the use of this compound in the development of new materials and in the field of organic chemistry. As more is learned about the mechanism of action of this compound, it is likely that new applications for this compound will be discovered.
Aplicaciones Científicas De Investigación
5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid has been used in various scientific research studies due to its unique chemical properties. It has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has also been used in studies related to the development of new materials and in the field of organic chemistry.
Propiedades
IUPAC Name |
5-[[4-(4-methylphenyl)phenoxy]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)22-12-17-10-11-18(23-17)19(20)21/h2-11H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARKNNGDPWGTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)
![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)

![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)